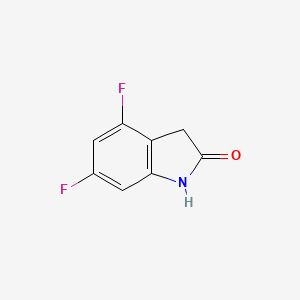

4,6-Difluorooxindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYSTJIJULFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611946 | |

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-57-4 | |

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Construction of Fluorinated Oxindoles

Direct Fluorination Protocols

Direct fluorination involves the introduction of fluorine atoms onto a pre-existing oxindole (B195798) or indole (B1671886) core. This approach is often favored for its atom economy and straightforwardness.

Electrophilic Fluorination Strategies for Oxindoles

Electrophilic fluorination is a common method for synthesizing fluorinated organic compounds. It utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic substrate.

N-Fluorosulfonimides are a class of electrophilic fluorinating agents that are relatively stable and easy to handle, making them popular in organic synthesis. acs.org

N-Fluorobis(phenyl)sulfonimide (NFSI) : NFSI is a widely used reagent for the fluorination of various organic molecules, including oxindoles. brynmawr.edu It is known for its ability to fluorinate active methine compounds under both Lewis acid-catalyzed and catalyst-free conditions. rsc.org For instance, the direct conversion of N-substituted indoles to 3,3-difluoro-2-oxindoles has been achieved using NFSI. brynmawr.eduacs.org The reaction conditions, such as solvent and temperature, can be optimized to improve yields. acs.org In some cases, the presence of an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to be beneficial for the formation of the desired difluorinated product. acs.org

Selectfluor® : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another powerful and versatile electrophilic fluorinating agent. acs.orgnih.govbeilstein-journals.org It is capable of fluorinating a wide range of substrates, including aromatics, enols, and compounds with active methylene (B1212753) groups, often providing high yields of the corresponding fluorinated products. nih.govbeilstein-journals.org The fluorinating power of Selectfluor® and its analogs can be tuned by modifying their chemical structure. nih.govbeilstein-journals.org For oxindoles, enantioselective fluorination has been achieved using Selectfluor® in combination with chiral catalysts. beilstein-journals.org

The following table summarizes representative examples of electrophilic fluorination of oxindole precursors using NFSI and Selectfluor®.

| Precursor | Reagent | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| N-Methylindole | NFSI | Toluene/Acetonitrile (B52724), 70°C | N-Methyl-3,3-difluorooxindole | 18 | N/A | acs.org |

| N-Methylindole | NFSI, TBHP | Toluene/Acetonitrile, 70°C, then 100°C | N-Methyl-3,3-difluorooxindole | 41 | N/A | acs.org |

| 3-Substituted Oxindoles | NFSI | Chiral Pd Complex | 3-Fluoro-3-substituted oxindoles | High | up to 96 | researchgate.net |

| Oxindoles | Selectfluor® | (DHQD)2PYR | Fluorinated Oxindoles | - | up to 82 | beilstein-journals.org |

While the primary focus is on electrophilic fluorination for direct C-F bond formation on the aromatic ring, it is worth noting that sulfur-based nucleophilic fluorinating agents like (diethylamino)sulfur trifluoride (DAST) are crucial for other transformations in fluorinated oxindole synthesis. DAST is a versatile reagent for converting alcohols and carbonyl compounds into their corresponding fluorides. harvard.eduacs.orgresearchgate.net For instance, an alcohol precursor on the oxindole scaffold could be converted to a fluoride (B91410) using DAST. harvard.edu This method proceeds via a deoxygenative fluorination mechanism. acs.org

Reactions Utilizing N-Fluorosulfonimides (e.g., NFSI, Selectfluor®)

Regioselective Control in Fluorination of Oxindole Precursors

Achieving regioselectivity—the ability to fluorinate a specific position on the oxindole ring—is a critical aspect of synthetic design. The inherent electronic properties of the oxindole system often direct fluorination to the electron-rich C3 position. However, by carefully choosing the fluorinating agent, reaction conditions, and protecting groups, a degree of control over the regiochemical outcome can be exerted. For instance, the use of directing groups can guide the fluorination to a specific C-H bond. nih.gov Furthermore, the electronic nature of substituents already present on the aromatic ring of the oxindole precursor can influence the position of subsequent fluorination. mdpi.com

Annulation and Cyclization Approaches to the Difluorooxindole Scaffold

An alternative to direct fluorination is the construction of the difluorooxindole ring system from acyclic or simpler cyclic precursors already containing the requisite fluorine atoms. These methods often involve annulation (ring-forming) or cyclization reactions.

Transition-Metal-Catalyzed Cycloadditions and C-H Functionalizations

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic molecules, including fluorinated oxindoles. rsc.orgacs.org These methods offer high efficiency and selectivity under mild reaction conditions.

Palladium-Catalyzed Reactions : Palladium catalysts have been extensively used in C-H functionalization and cross-coupling reactions to construct oxindole frameworks. beilstein-journals.org For example, palladium-catalyzed intramolecular C-H difluoroalkylation has been reported as a robust method for synthesizing 3,3-difluoro-2-oxindoles. vulcanchem.com This approach often utilizes specific ligands, such as BrettPhos, to achieve high efficiency. vulcanchem.com Palladium catalysis can also be employed for the direct fluorination of C(sp³)–H bonds in oxindole derivatives. beilstein-journals.org

Silver-Catalyzed Reactions : Silver catalysts have been utilized in oxidative decarboxylation reactions to form difluorooxindoles. thieme-connect.com This method involves the reaction of difluoroacetates with N-arylacrylamides, where a difluoromethyl radical is generated and subsequently undergoes cyclization. thieme-connect.com

Other Transition Metals : Other transition metals like copper, rhodium, and iridium have also found application in the synthesis of oxindole derivatives through various catalytic cycles, including C-H activation and annulation strategies. nih.govacs.org

Recent advancements also include visible-light-promoted photoredox catalysis for the synthesis of 3,3-difluoro-2-oxindole derivatives. vulcanchem.com This method allows for the generation of difluorooxindoles under mild conditions from readily available starting materials. vulcanchem.com Furthermore, transition metal-free photochemical methods involving C-F activation are being explored for the preparation of difluorinated oxindoles. rsc.org

The following table provides examples of transition-metal-catalyzed and photochemical approaches to difluorooxindole synthesis.

| Starting Materials | Catalyst/Promoter | Reaction Type | Product | Yield (%) | Reference |

| Bromodifluoroacetate, Anilines | Photoredox Catalyst | Tandem difluoroalkylation-amidation | 3,3-Difluorooxindole derivatives | - | vulcanchem.com |

| N-Arylacrylamides, Difluoroacetates | Ag₂CO₃, (NH₄)₂S₂O₈ | Oxidative Decarboxylation | 3,3-Difluorooxindoles | 34-91 | thieme-connect.com |

| Trifluoroacetates/amides, N-Arylmethacrylamides | Thiolate (photocatalyst) | Defluorinative-cascade | Difluorinated oxindole derivatives | Moderate to good | rsc.org |

Palladium-Catalyzed Intramolecular C-H Difluoroalkylation for 3,3-Difluorooxindoles

A robust and efficient method for synthesizing 3,3-difluoro-2-oxindoles involves a palladium-catalyzed intramolecular C-H difluoroalkylation. nih.govmit.edu This process is valued for its operational simplicity and its ability to accommodate a wide array of substrates starting from readily available materials. nih.govmit.edu The reaction's success is critically dependent on the choice of ligand, with the biarylphosphine ligand BrettPhos being identified as uniquely effective in promoting the desired transformation to achieve high efficiency. nih.govmit.edumit.edu In contrast, other ligands such as JohnPhos result in low yields of the difluorooxindole product. mit.edu

The transformation is typically performed using a palladium source like Pd₂(dba)₃ and a base such as K₂CO₃. mit.edu Mechanistic investigations suggest that the oxidative addition step in the catalytic cycle is rate-determining. nih.govmit.edumit.edu This protocol's high functional group tolerance and the accessibility of its starting materials make it a valuable method for both academic research and industrial applications. mit.edu

Table 1: Selected Examples of Palladium-Catalyzed Intramolecular C-H Difluoroalkylation

| Substrate (Chlorodifluoroacetanilide) | Catalyst System | Yield of 3,3-Difluorooxindole (%) |

|---|---|---|

| N-(2-biphenylyl) | 1 mol% Pd₂(dba)₃, 4 mol% BrettPhos, K₂CO₃ | 92 |

| N-(4'-methoxy-2-biphenylyl) | 1 mol% Pd₂(dba)₃, 4 mol% BrettPhos, K₂CO₃ | 95 |

| N-(4'-fluoro-2-biphenylyl) | 1 mol% Pd₂(dba)₃, 4 mol% BrettPhos, K₂CO₃ | 88 |

| N-(3',5'-dimethyl-2-biphenylyl) | 1 mol% Pd₂(dba)₃, 4 mol% BrettPhos, K₂CO₃ | 91 |

Data synthesized from information presented in supporting materials of related studies. mit.edu

Copper-Catalyzed Cyclization Processes for Substituted Oxindoles

Copper catalysis provides another powerful avenue for constructing fluorinated heterocyclic systems. One notable example is the domino trifluoromethylation/cyclization strategy for synthesizing 2-(trifluoromethyl)indoles from easily accessible 2-alkynylanilines. organic-chemistry.org This method utilizes a well-established fluoroform-derived CuCF₃ reagent. organic-chemistry.org

In a related approach, a copper-catalyzed cyclization of 2-alkynylanilines with reagents like TMSCF₃ has been developed. nih.gov Employing a commercially available CuI catalyst, this method can transform a broad range of 2-alkynylanilines into versatile quinoline (B57606) derivatives, demonstrating the utility of copper in facilitating cyclization and incorporation of fluorine-containing groups. nih.gov While the primary products discussed are quinolines, the underlying principle of copper-catalyzed cyclization of 2-alkynylanilines is a key strategy for accessing various nitrogen-containing heterocyclic cores. nih.govresearchgate.net

Visible-Light-Mediated Photochemical Transformations

Tandem Difluoroalkylation-Amidation Sequences

Visible-light-induced photoredox catalysis offers an efficient and synthetically convenient route to 3,3-difluoro-2-oxindoles through a tandem difluoromethylation-amidation process. nih.gov This method utilizes bromodifluoroacetate as the difluoroalkyl source and broadly available free anilines as the starting materials. nih.gov The reaction proceeds under mild conditions, which is a significant advantage, and demonstrates a wide tolerance for various substrates. nih.govvulcanchem.com These features make the transformation a highly valuable tool in the context of drug discovery and development, where rapid access to diverse molecular scaffolds is crucial. nih.govvulcanchem.com

Organophotocatalyzed C–F Activation Strategies for Difluorinated Oxindoles

A transition-metal-free photochemical approach has been developed for preparing difluorinated oxindole derivatives, representing a significant advance in sustainable chemistry. vulcanchem.comsemanticscholar.orgrsc.org This strategy relies on the selective activation of a single C–F bond in polyfluorinated substrates, which is a notable challenge due to the high bond dissociation energy of C–F bonds. semanticscholar.org The method employs a readily available benzenethiol, such as 4-methoxybenzenethiol, as an organophotocatalyst under open-to-air conditions. semanticscholar.orgrsc.orgresearchgate.net

The proposed mechanism, supported by dispersion-corrected density functional theory (DFT), begins with the deprotonation of the thiol to form a thiolate. semanticscholar.org Upon irradiation with visible light (e.g., 390 nm), the thiolate is excited and acts as a potent single-electron donor to activate a trifluoroacetate (B77799), initiating a cascade that generates a gem-difluoromethyl radical. semanticscholar.orgresearchgate.net This radical is then installed onto N-arylmethacrylamides to furnish the desired difluorinated oxindoles. semanticscholar.orgrsc.org The operational simplicity and scalability of this protocol have been demonstrated through the multigram preparation of the target molecules. semanticscholar.orgrsc.org

Table 2: Conditions for Organophotocatalyzed Synthesis of Difluorinated Oxindoles

| Parameter | Condition |

|---|---|

| Photocatalyst | 4-methoxybenzenethiol (20 mol%) |

| Reactants | N-arylmethacrylamide, Trifluoroacetate |

| Additives | Sodium formate, KHCO₃ |

| Light Source | 390 nm LED |

| Atmosphere | Open-to-air |

Data sourced from a study on transition-metal-free photochemical C–F activation. semanticscholar.org

Radical Cascade and Decarboxylative Approaches

Boryl Radical-Promoted Monodefluorinative Alkylation of Difluorooxindoles

A selective monodefluorinative alkylation of 3,3-difluorooxindoles has been achieved using a boryl radical-based strategy. researchgate.netresearchgate.net This method allows for the precise functionalization of the C-3 position of the oxindole core. researchgate.netdntb.gov.ua The reaction is initiated by the attack of a 4-dimethylaminopyridine (B28879) (DMAP)-boryl radical onto the carbonyl oxygen atom of the 3,3-difluorooxindole. researchgate.netresearchgate.netacs.org

This initial step is followed by a spin-center shift process, which triggers the cleavage of a C-F bond and the elimination of a fluoride anion to generate a radical intermediate. researchgate.netresearchgate.net This resulting carbon-centered radical is then trapped by various alkenes, leading to a range of 3-alkyl-3-fluorooxindole products. researchgate.netresearchgate.net The strategy is noted for its simple operation, broad substrate scope, and tolerance of a wide variety of functional groups, providing valuable access to C-3 functionalized fluorooxindoles. researchgate.netresearchgate.net

Generation and Reactivity of Fluoroalkyl Radicals in Oxindole Synthesis

The generation of fluoroalkyl radicals is a cornerstone of modern synthetic strategies for creating fluorinated heterocycles, including oxindoles. These highly reactive intermediates can be produced under mild conditions using several techniques.

Generation Methods:

Photoredox Catalysis: This is a prominent method where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. rsc.org This can activate stable precursors like fluoroalkyl carboxylic anhydrides or halides to generate the corresponding fluoroalkyl radicals. acs.orgnih.gov For example, trifluoroacetic anhydride (B1165640) (TFAA) can be directly activated to form a trifluoroacetyl radical, which can then be used in synthesis. acs.org

Electrochemical Initiation: Electrochemical methods provide controlled generation of free radicals. By applying a constant current, precursors such as zinc sulfinate reagents or other sulfinate salts can be oxidized at an anode to form sulfinate radicals, which rapidly cleave to yield the desired fluoroalkyl radicals. nih.govacs.org This technique has proven effective for substrates that are resistant to conventional peroxide-initiated reactions. nih.gov

Metal-Catalyzed and Metal-Free Initiation: Silver(I) catalysis can induce the oxidative decarboxylation of difluoroacetates to generate difluoromethyl radicals. thieme-connect.com In other systems, simple oxidants like N-iodosuccinimide (NIS) or iodine with a base like KOtBu can facilitate intramolecular dehydrogenative coupling reactions that proceed via a radical pathway. iiserkol.ac.in Metal-free approaches using visible light can also achieve the decarboxylative cascade reaction of fluoroalkyl carboxylic acids. researcher.life

Reactivity in Oxindole Synthesis: Once generated, the electrophilic fluoroalkyl radicals readily participate in C–H functionalization reactions. rsc.org In the context of oxindole synthesis, a common pathway involves the radical adding to an activated alkene, such as an N-arylacrylamide. This is followed by an intramolecular cyclization onto the aryl ring to construct the oxindole core. The process concludes with an aromatization step to yield the final product. thieme-connect.com This radical addition-cyclization cascade is a powerful tool for building complex, sterically congested oxindole derivatives. rsc.org The reactivity and selectivity can be tuned, for example, by controlling radical generation in electrochemical systems, which can lead to enhanced yields for challenging substrates. nih.gov

Substrate Scope and Functional Group Compatibility in Fluorinated Oxindole Synthesis

The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Research into fluorinated oxindole synthesis has emphasized the development of robust reactions that accommodate a wide array of molecular features.

A catalyst-free atom recombination reaction using difluorocarbene demonstrates broad applicability. chinesechemsoc.org It is compatible with 2-aminoarylketones bearing both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, bromo). chinesechemsoc.org The reaction tolerates strong electron-deficient groups like cyano, nitro, and acetyl, producing the corresponding 3-fluorooxindole products in high yields (84–94%). chinesechemsoc.org Furthermore, substrates with vinyl, naphthalene, and benzothiophene (B83047) moieties are also suitable. chinesechemsoc.orgchinesechemsoc.org

Visible-light-induced three-component radical coupling reactions also exhibit exceptional substrate scope. rsc.org These reactions can incorporate a wide variety of terminal and non-terminal alkenes, conjugated dienes, and enynes. rsc.org The methodology is compatible with 3-aryl substituted oxindoles carrying electron-neutral, electron-donating, and electron-withdrawing substituents, consistently providing excellent yields. rsc.org This high functional group tolerance enables the late-stage functionalization of complex, drug-like molecules in a single step. rsc.org

Similarly, methods involving the fluorination of isatin (B1672199) hydrazones show good compatibility. researchgate.net These reactions tolerate sensitive functional groups like allyl and propargyl. researchgate.net While substrates with electron-donating groups tend to give higher yields (66-97%), those with electron-deficient groups are also viable. researchgate.net Transition-metal-free intramolecular dehydrogenative coupling has also been applied to a wide range of substrates, affording various fluorinated 2-oxindoles. iiserkol.ac.in

| Synthetic Method | Substrate Class | Tolerated Functional Groups | Yield Range | Reference |

|---|---|---|---|---|

| Difluorocarbene Atom Recombination | 2-Aminoarylketones | -F, -Cl, -Br, -CN, -NO2, -Ac, vinyl, naphthalene | 73-98% | chinesechemsoc.orgchinesechemsoc.org |

| Visible-Light Radical Coupling | 3-Aryl Substituted Oxindoles, Alkenes | -F, -Cl, -Br, -CF3, -CO2Me, drug derivatives (estrone, flavanone) | Good to Excellent | rsc.org |

| Fluorination of Isatin Hydrazones | N-Substituted Isatin Hydrazones | Allyl, propargyl, electron-donating and electron-withdrawing groups | 25-97% | researchgate.net |

| Intramolecular Dehydrogenative Coupling | β-N-arylamido esters | -F, -Cl, -Br, -Me, -OMe | Moderate to Good | iiserkol.ac.in |

Advancements in Stereoselective Synthesis of Chiral Fluorinated Oxindoles

The creation of chiral molecules with specific three-dimensional arrangements is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. Significant advancements have been made in the stereoselective synthesis of fluorinated oxindoles, which often possess a stereogenic carbon center at the C3-position.

Enantioselective Fluorination: One of the earliest breakthroughs was the development of a catalytic enantioselective fluorination of oxindole derivatives using a chiral Palladium (Pd) complex. nih.govacs.org This method works for various aryl- and alkyl-substituted oxindoles, achieving high enantioselectivity (up to 96% enantiomeric excess, or ee). nih.govacs.org More recently, a scandium(III)/N,N'-dioxide complex has been used to catalyze the fluorination of unprotected (N-H free) 3-substituted oxindoles with N-fluorobisbenzenesulfonimide (NFSI) as the fluorine source, yielding products with excellent yields and enantioselectivities (up to 99% ee). acs.org Organocatalytic approaches using bis-cinchona alkaloids have also been explored, where structurally modified NFSI reagents led to enhanced enantioselectivity compared to unmodified versions. researchgate.net

Diastereoselective and Enantioselective C-C Bond Formation: Beyond direct fluorination, stereoselective methods have been developed to form new carbon-carbon bonds at the C3-position of a 3-fluorooxindole precursor. Organocatalytic methods have proven particularly effective. For instance, a highly diastereoselective reaction between fluorooxindoles and isatins, catalyzed by triethylamine (B128534) in a protic solvent, produces 3-fluoro-3′-hydroxy-3,3′-bisoxindoles with two adjacent chiral centers. nih.govnih.gov This reaction is rapid, scalable, and does not require chromatographic purification. nih.gov Similar organocatalytic Michael additions of 3-fluorooxindoles to isatylidene malononitriles in aqueous solutions also yield fluorinated 3,3′-bisindolines with excellent diastereoselectivity (>99:1 dr). nih.gov

Asymmetric synthesis of 3-fluoro-3-substituted oxindoles has been achieved through various catalytic methods, including Mannich reactions and allylic alkylations, to create chiral β-fluoroamine units and other valuable structures. sabangcollege.ac.in These methods highlight the power of using 3-fluorooxindoles as versatile building blocks for constructing complex, optically active molecules. sabangcollege.ac.inresearchgate.net

| Reaction Type | Catalyst/Reagent | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Enantioselective Fluorination | Chiral Pd complex | Aryl- and alkyl-substituted oxindoles | Up to 96% ee | nih.govacs.org |

| Enantioselective Fluorination | Sc(III)/N,N'-dioxide complex | N-H free 3-substituted oxindoles | Up to 99% ee | acs.org |

| Diastereoselective Aldol Reaction | Triethylamine (organocatalyst) | 3-Fluorooxindoles and Isatins | Up to 99:1 dr | nih.gov |

| Diastereoselective Michael Addition | Triethylamine (organocatalyst) | 3-Fluorooxindoles and Isatylidene Malononitriles | >99:1 dr | nih.gov |

| Organocatalytic Mannich Reaction | Chiral cation-binding oligoethylene glycol | 3-Fluorooxindoles and α-amidosulfones | Up to 99% ee, >20:1 dr | sabangcollege.ac.in |

Advanced Functionalization and Derivatization Strategies for Fluorinated Oxindoles

Chemical Modification of the Oxindole (B195798) Core

Modification of the fundamental oxindole structure is crucial for fine-tuning its biological activity and physicochemical properties. The C-3 position, being a quaternary center in many derivatives, and the aromatic ring are primary targets for synthetic manipulation.

The C-3 position of the oxindole ring is a key site for introducing molecular diversity. The functionalization of this position on a difluorinated core allows for the creation of complex three-dimensional structures with significant biological potential.

One prominent strategy involves a transition metal-free photochemical approach that constructs the difluorinated oxindole core while simultaneously functionalizing the C-3 position. nih.govrsc.org This method utilizes a cascade reaction between gem-difluoromethylene radicals and N-arylmethacrylamides. rsc.orgacs.org The reaction is typically promoted by an organophotocatalyst, such as 4-methoxybenzenethiol, under visible light irradiation. nih.govrsc.org This process is operationally simple and can be performed open-to-air, demonstrating its robustness. nih.gov The reaction proceeds through the formation of a thiolate species which, upon photoexcitation, reduces a trifluoromethyl source to generate a gem-difluoromethyl radical. This radical then adds to the N-arylmethacrylamide, initiating a cyclization to form the C-3 substituted difluorooxindole product. acs.org

The conditions for this photochemical synthesis have been optimized, highlighting the importance of specific reagents and parameters for achieving high yields.

| Parameter | Optimal Condition | Significance |

| Photocatalyst | 4-methoxybenzenethiol | Efficiently generates radical species under light irradiation. nih.govrsc.org |

| Base | Potassium Bicarbonate (KHCO₃) | Crucial for the formation of the active thiolate catalyst. nih.govrsc.org |

| Additive | Sodium Formate (HCOONa) | Essential component for the reaction to proceed effectively. nih.govrsc.org |

| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent in which the reaction shows optimal performance. nih.gov |

| Light Source | 390 nm Kessil Lamp | Provides the necessary energy for photoexcitation of the catalyst. nih.govrsc.org |

Another innovative method for C-3 functionalization is the selective monodefluorinative alkylation of 3,3-difluorooxindoles. researchgate.netresearchgate.net This reaction, promoted by a 4-dimethylaminopyridine-boryl radical, allows for the conversion of a C-F bond at the C-3 position into a C-C bond. researchgate.net The mechanism involves the attack of the boryl radical on the carbonyl oxygen of the oxindole, which triggers a spin-center shift and subsequent elimination of a fluoride (B91410) anion to form a radical intermediate. researchgate.netresearchgate.net This radical then adds to an alkene, yielding a range of 3-alkyl-3-fluorooxindole products. researchgate.net This strategy provides direct access to C-3 functionalized fluorooxindoles with broad substrate scope. researchgate.netresearchgate.net

To investigate the biological roles and therapeutic potential of 4,6-difluorooxindole, derivatives are synthesized for use in analytical assays and structure-activity relationship (SAR) studies. These modifications can involve installing reporter groups, such as fluorescent tags, or systematically altering substituents to probe interactions with biological targets. The synthesis of 3-fluorooxindole derivatives, for instance, has attracted considerable attention due to their activity as potential agents for treating stroke and abnormal cell growth. researchgate.net

The derivatization often starts from key intermediates like isatins or hydrazonoindolin-2-ones. researchgate.netscielo.br The fluorinating agent Selectfluor, when used under different solvent conditions, can selectively produce either 3,3-difluorooxindoles or 3-fluorooxindoles, providing versatile platforms for further derivatization. researchgate.net The N-H group of the oxindole core is another common site for modification, allowing for the attachment of various alkyl or aryl groups, which can significantly influence the molecule's properties. scielo.br These synthetic efforts generate libraries of compounds that are essential for drug discovery and for developing molecular probes to study cellular processes.

| Derivatization Strategy | Reagents/Conditions | Purpose |

| Selective Fluorination | Hydrazonoindolin-2-one, Selectfluor, varying solvents | Access to 3-fluorooxindoles and 3,3-difluorooxindoles for further modification. researchgate.net |

| N-Alkylation | Isatin (B1672199) sodium salt, alkyl halides | Modulate solubility, lipophilicity, and target engagement. scielo.br |

| C-3 Sulfenylation | Indole (B1671886) derivatives, hetaryl thiols, TFA/DMSO | Introduce sulfur-containing moieties to explore new chemical space. chim.it |

| Oxidative Dearomatization | 3-substituted indoles, DMSO, alkyl bromides, water | Synthesis of 3-hydroxyoxindoles, which are key intermediates and bioactive cores. rsc.org |

C-3 Functionalization of Difluorooxindoles

Development of Novel Linkers and Conjugates of Fluorinated Oxindoles

Linkers are broadly classified as cleavable or non-cleavable. nih.gov

Cleavable Linkers: These are designed to release the drug under specific conditions found within target cells, such as low pH in endosomes (acid-cleavable linkers) or the presence of specific enzymes like cathepsin B (peptide-based linkers). nih.gov

Non-Cleavable Linkers: These remain attached to the payload, and the drug is released after the complete lysosomal degradation of the antibody, yielding an amino acid-linker-drug adduct.

For a this compound derivative to be used in a conjugate, it must possess a functional group suitable for attachment to a linker. These "handles" can be incorporated during the synthesis of the derivative.

| Potential Attachment Point | Functional Group | Suitable Linker Chemistry |

| N-1 Position | Amide N-H can be functionalized with an alkyl chain ending in an amine, carboxyl, or azide. | Amide bond formation, click chemistry. |

| C-3 Substituent | A hydroxyl, amine, or carboxyl group on an alkyl chain at C-3. | Ester or amide formation, carbamate (B1207046) linkage. |

| Aromatic Ring | A functional group (e.g., amine) can be introduced synthetically. | Attachment of linkers via diazotization or other aromatic functionalization reactions. |

Recent advances include the development of novel linker technologies, such as disulfide linkers for redox-sensitive cleavage and quaternary ammonium (B1175870) salt linkers, which expand the range of drugs that can be conjugated. nih.gov Furthermore, methods for the dual functionalization of proteins using trifunctional N-alkylpyridinium reagents allow for the site-selective installation of bioorthogonal handles, which can then be used to conjugate molecules like fluorinated oxindoles in a controlled manner. nih.gov

Chemoselective Transformations on Difluorinated Oxindole Derivatives

Chemoselectivity—the ability to react with one functional group in the presence of others—is paramount when working with complex molecules like difluorinated oxindole derivatives. One of the most elegant examples of such selectivity is the SN2′ allylation of tertiary enolates derived from fluorooxindoles. acs.org

In this process, a 3-fluoro-3-trifluoroacetyl-oxindole is treated with a base to detrifluoroacetylate the molecule, which in situ generates a tertiary fluoro-enolate. This enolate then reacts with a Morita-Baylis-Hillman carbonate. The reaction proceeds with exceptional chemoselectivity, yielding exclusively the SN2′ substitution product, with no formation of the direct SN2 product observed. acs.org This transformation is also highly stereoselective, providing a reliable method for synthesizing structurally novel and complex fluorinated oxindoles. acs.org

| Reactant 1 | Reactant 2 | Key Features | Outcome |

| 3-Fluoro-3-trifluoroacetyl-oxindole derivative | Morita-Baylis-Hillman carbonate | Uncatalyzed reaction. acs.org | Highly chemoselective SN2' product. acs.org |

| In situ generation of tertiary fluoro-enolate. acs.org | Excellent stereochemical control. acs.org | ||

| No SN2 product observed. acs.org | Access to structurally unique fluorinated oxindoles. acs.org |

This type of selective transformation is crucial for the late-stage functionalization of complex molecules, allowing for the modification of a specific site without disturbing the rest of the molecular framework, including the sensitive fluorine substituents on the aromatic ring.

Mechanistic Elucidation of Fluorinated Oxindole Reactions

Investigation of Reaction Intermediates and Transition States

The pathways to fluorinated oxindoles are often intricate, proceeding through highly reactive intermediates and specific transition states. Elucidating these transient species is key to controlling reaction outcomes.

The cleavage of the strong carbon-fluorine (C–F) bond is a central challenge in the synthesis of partially fluorinated molecules. osti.gov Visible light photoredox catalysis has emerged as a powerful strategy to achieve this under mild conditions by leveraging radical intermediates. osti.gov In the context of difluorinated oxindole (B195798) synthesis, a common strategy involves the generation of a gem-difluoromethylene radical from a trifluoromethyl precursor. researchgate.net

One notable method involves a photoinduced, transition-metal-free cascade reaction between N-arylmethacrylamides and trifluoroacetates. researchgate.netmt.com The process is initiated by a photocatalyst, such as a thiolate species, which, upon irradiation, reduces the trifluoroacetate (B77799). This single electron transfer (SET) generates a trifluoroacetate radical anion (a key intermediate, A˙⁻ in Figure 1). researchgate.netmt.com This species is central to the subsequent C–F bond cleavage.

In other approaches, such as the monodefluorinative alkylation of 3,3-difluorooxindoles, boryl radicals have been employed. zacros.orghi.is A 4-dimethylaminopyridine-boryl radical can attack the carbonyl oxygen of the oxindole, initiating a sequence that results in the cleavage of a C–F bond and the formation of a carbon-centered radical intermediate ready for further functionalization. zacros.orghi.is The generation of radical species is also supported by control experiments where the reaction is inhibited by radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). uni-muenchen.de

The Spin-Center Shift (SCS) is a crucial mechanistic concept in the reactions of fluorinated compounds. acs.org It is defined as a 1,2-radical translocation that occurs concurrently with a two-electron ionic movement, such as the elimination of a leaving group. acs.orgresearchgate.net This process allows for the conversion of a relatively stable radical anion into a more reactive carbon-centered radical, facilitating otherwise difficult transformations. researchgate.net

In the photochemical synthesis of difluorinated oxindoles from trifluoroacetate precursors, the initially formed trifluoroacetate radical anion (A˙⁻ ) is an electron-rich species. researchgate.netresearchgate.net This intermediate undergoes an SCS process, which involves a 1,2-fluorine migration. This migration proceeds through a specific transition state (TS-A-B ) to ultimately form an electrophilic gem-difluoromethyl radical (C˙ in Figure 1) and release a fluoride (B91410) ion. researchgate.net This SCS event is the key step that enables the C–F bond cleavage. researchgate.netresearchgate.net

Similarly, in reactions involving 3,3-difluorooxindoles, the attack of a boryl radical on the carbonyl oxygen generates an intermediate that undergoes an SCS to expel a fluoride anion and form a C-3 centered radical. zacros.orgresearchgate.net Density Functional Theory (DFT) calculations have been used to support the favorability of the SCS pathway in related systems, showing how the spin density shifts from one atom to another during the transformation. acs.org

Radical Intermediates in C–F Bond Cleavage and Formation

Understanding Catalytic Cycles in Transition-Metal and Organocatalyzed Transformations

Both transition-metal catalysts and organocatalysts have been successfully employed to construct fluorinated oxindoles, each operating through distinct catalytic cycles.

A prime example of an organocatalyzed transformation is the photochemical synthesis of difluorinated oxindoles using a thiol catalyst (e.g., 4-methoxybenzenethiol). researchgate.netmt.com The proposed catalytic cycle is initiated by the deprotonation of the thiol to form a thiolate. Under purple light irradiation, the thiolate is excited, becoming a potent single-electron donor. It reduces the trifluoroacetate starting material, generating the radical anion and initiating the SCS/C-F cleavage cascade. The catalyst is regenerated later in the cycle. researchgate.netmt.com Another organocatalytic approach utilizes N-heterocyclic carbene (NHC)-boryl radicals, which are generated from an NHC-BH₃ complex and a radical initiator. The NHC-boryl radical adds to a substrate, initiating a radical cascade, and is regenerated via a final β-fragmentation step to close the catalytic cycle. nih.govrsc.org

Transition metals, particularly palladium, have also been used. A proposed mechanism for the Pd-catalyzed synthesis of difluorooxindoles involves the cyclization of chlorodifluoroacetanilides. While a detailed catalytic cycle for 4,6-difluorooxindole is not fully elucidated in the provided sources, related syntheses of 3,3-difluoro-2-oxindoles via palladium-catalyzed C-H difluoroalkylation have been reported. nih.gov Preliminary mechanistic studies of this latter reaction suggest that the oxidative addition of the palladium catalyst into the carbon-halogen bond is the rate-determining step of the catalytic cycle. nih.gov

Kinetic and Thermodynamic Considerations in Fluorinated Oxindole Formation

The selective formation of a specific fluorinated oxindole is governed by the kinetic and thermodynamic parameters of the reaction pathways. While comprehensive kinetic data like rate constants and activation energies are not always available for every specific synthesis, valuable insights can be gained from experimental observations and computational studies.

The optimization of reaction conditions often reflects underlying kinetic and thermodynamic controls. For instance, in the synthesis of fluorinated oxindoles from hydrazonoindolin-2-one using Selectfluor, the choice of solvent was found to be critical. researchgate.net Reactions performed in DCE (1,2-dichloroethane) preferentially yielded 3,3-difluorooxindoles, whereas switching the solvent to acetonitrile (B52724) (MeCN) favored the formation of 3-fluorooxindoles. researchgate.net This demonstrates that the solvent can alter the relative energy barriers of competing reaction pathways.

Table 1: Effect of Solvent on Fluorination of Hydrazonoindolin-2-one researchgate.net Standard conditions: 1a (0.5 mmol), Selectfluor (1 mmol), LiOAc (2 mmol), solvent (3 mL), 70 °C, 15 h. Yields determined by ¹⁹F NMR.

| Entry | Solvent | Yield of 3,3-difluorooxindole (%) | Yield of 3-fluorooxindole (%) |

| 1 | DCE | 46 | 3 |

| 2 | MeCN | 0 | 49 |

| 3 | Ethyl acetate | 38 | 11 |

| 4 | Benzene (B151609) | 16 | 29 |

| 5 | THF | 35 | 15 |

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating these energetic landscapes. zacros.orguni-muenchen.de DFT calculations can map the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products. zacros.org For example, in a radical cycloisomerization to form quinolinones, DFT calculations revealed that a 5-exo cyclization pathway had an activation energy 2.7 kcal/mol lower than the competing 6-endo pathway, explaining the exclusive formation of the 5-exo product. nih.gov The rate-determining step in this catalytic cycle was identified as the intramolecular radical addition, with a calculated activation free energy of +15.5 kcal/mol. nih.gov Similar computational investigations for this compound formation would be necessary to quantify the activation barriers and thermodynamic driving forces for its specific synthetic routes.

Computational and Theoretical Chemistry Studies on Fluorinated Oxindoles

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, most notably Density Functional Theory (DFT), have been instrumental in elucidating the properties of fluorinated oxindoles. informaticsjournals.co.inroutledge.com These methods allow for the detailed investigation of molecular structures, reaction mechanisms, and electronic properties. informaticsjournals.co.inroutledge.comchemrxiv.org

DFT calculations have been successfully employed to predict the most likely pathways for chemical reactions involving the formation of fluorinated oxindoles. By calculating the free energy barriers of various potential routes, researchers can identify the most energetically favorable mechanism.

For instance, in the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones and difluorocarbene, DFT calculations indicated that the reaction likely proceeds through the rearrangement of an epoxide intermediate. chinesechemsoc.orgchinesechemsoc.org The calculations showed a low free energy barrier for the initial electrophilic attack of the amino group on difluorocarbene, supporting the proposed reaction mechanism. chinesechemsoc.org Similarly, dispersion-corrected DFT has been used to support proposed reaction pathways in the photochemical preparation of difluorinated-oxindole derivatives. rsc.orgnih.gov

Computational studies have also been used to verify the mechanisms of reactions such as the dehydroxylative alkylation of α-hydroxy carboxylic acid derivatives, which can be applied to the synthesis of complex oxindole (B195798) structures. researchgate.net These theoretical investigations are often in good agreement with experimental findings, providing a solid foundation for understanding and optimizing synthetic routes. researchgate.net

Table 1: Predicted Energetics for the Formation of 3-Fluorinated Oxindoles

| Reaction Step | Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Electrophilic attack of amino group on :CF2 | Free Energy Barrier (TS-A) | 1.7 | DFT (M06 functional) | chinesechemsoc.org |

| Hydrogen Atom Transfer from oxindole by I radical | Energy Barrier | 6.6 | DFT | rsc.org |

| Hydrogen Atom Transfer from oxindole by DIPEA radical cation | Energy Barrier | 33.9 | DFT | rsc.org |

DFT and other electronic structure methods are used to calculate various properties that shed light on reactivity:

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron-rich and electron-deficient regions of a molecule, indicating likely sites for nucleophilic and electrophilic attack. mdpi.com The substitution of hydrogen with fluorine atoms causes significant changes in the potential map. mdpi.com

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. chemrxiv.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hydrogen bonding. mdpi.com

These analyses help in understanding how the fluorine substituents in 4,6-difluorooxindole affect its chemical behavior and interactions with other molecules. nih.gov

Prediction of Reaction Pathways and Energetics

Molecular Dynamics and Docking Simulations for Biological Interactions

To explore the potential of this compound and its derivatives as therapeutic agents, molecular dynamics (MD) and docking simulations are widely used. mdpi.complos.org These computational techniques predict how these compounds might bind to biological targets like proteins and enzymes. frontiersin.orgtandfonline.commdpi.com

Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgtandfonline.com For example, docking studies have been used to investigate the binding of fluorinated oxindole derivatives to enzymes like α-glucosidase, providing insights into their potential inhibitory activity. frontiersin.org The results can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. tandfonline.comdovepress.com

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability. nih.govmdpi.com MD simulations have been used to confirm the stability of complexes formed between drug candidates and their target proteins, such as the 4c-6OQO complex in CDK4/6 inhibition studies. nih.gov These simulations are crucial for understanding the behavior of molecules in a biological environment. mdpi.comnih.gov

Table 2: Example of Molecular Docking Results for Oxindole Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Compound 3f | α-glucosidase | Not specified | Not specified | frontiersin.org |

| Compound M18 | DPP-IV | Not specified | Glu206, Arg358, Phe357 | chemmethod.com |

| Compound 20 | Bacterial and Fungal Proteins | Best docking free energy | Not specified | researchgate.net |

In Silico Screening and Design of Fluorinated Oxindole Derivatives

Computational methods are pivotal in the in silico screening of virtual libraries of fluorinated oxindole derivatives to identify promising drug candidates. chemmethod.commdpi.com This approach, often part of computer-aided drug design (CADD), accelerates the discovery process by prioritizing compounds for synthesis and experimental testing. mdpi.comnih.gov

The process typically involves:

Generation of a virtual library: A large number of virtual derivatives of this compound are created by adding various functional groups.

Virtual screening: These virtual compounds are then docked into the active site of a target protein. mdpi.com

Filtering and ranking: Compounds are ranked based on their predicted binding affinity and other drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.com

This strategy has been successfully applied to identify potential inhibitors for various targets, including vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Applications of Machine Learning in Fluorinated Oxindole Research

Machine learning (ML) is an emerging tool in chemical research that can be applied to the study of fluorinated oxindoles. chinesechemsoc.orgresearchgate.net ML models can be trained on existing experimental and computational data to predict various properties of new, unsynthesized compounds.

Potential applications include:

Prediction of chemical properties: ML models can predict properties like NMR chemical shifts, which is particularly useful for fluorinated compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML can be used to build QSAR models that correlate the chemical structure of fluorinated oxindoles with their biological activity.

Reaction outcome prediction: ML algorithms can be trained to predict the products and yields of chemical reactions, aiding in the design of new synthetic routes.

While still a developing area, the integration of machine learning with quantum chemistry and other computational methods holds great promise for accelerating the discovery and development of novel fluorinated oxindoles. researchgate.net

Applications of Fluorinated Oxindoles in Advanced Research Domains

Strategic Utility in Medicinal Chemistry and Drug Discovery Programs

Fluorinated oxindoles are prominent in medicinal chemistry and drug discovery due to their diverse biological activities. rsc.orgvulcanchem.com The oxindole (B195798) core is a "privileged" structure found in many pharmaceuticals, and the addition of fluorine can significantly enhance a molecule's therapeutic potential. rsc.orgnih.gov

Design of Pharmacologically Active Oxindole Analogs

The strategic placement of fluorine atoms on the oxindole ring system is a key strategy in the design of novel, pharmacologically active analogs. nih.govnih.govbeilstein-journals.org Fluorine's ability to modulate the electronic properties of a molecule can lead to improved interactions with biological targets. nih.gov For instance, the introduction of fluorine can alter a molecule's pKa, influencing its ionization state and, consequently, its binding to receptor sites. rsc.orgnih.gov

Researchers have developed various synthetic methods to create libraries of fluorinated oxindoles for screening against a wide range of diseases. rsc.orgnih.gov These analogs have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net The inherent three-dimensional structure of spirooxindoles, which can be fluorinated, allows for the projection of functional groups in multiple directions, making them attractive for targeting complex biological molecules. colab.ws

A notable example involves the development of inhibitors for protein kinases, a class of enzymes often dysregulated in diseases like cancer. nih.govcaymanchem.com The oxindole scaffold is a common feature in many kinase inhibitors, and fluorination can enhance their potency and selectivity. researchgate.net For instance, some fluorinated indole (B1671886) derivatives have shown significant activity against various cancer cell lines. nih.gov

Enhancement of Metabolic Stability and Binding Affinity via Fluorine Substitution

The table below illustrates the impact of fluorine substitution on the metabolic stability of a hypothetical compound, showing a significant increase in half-life in human liver microsomes (HLM).

| Compound | Substitution | Half-life in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Parent Compound | H | 25 | 27.7 |

| 4,6-Difluorooxindole Analog | 4,6-di-F | >120 | <5.8 |

This table is illustrative and based on general principles of fluorine's effect on metabolic stability.

Furthermore, fluorine substitution can enhance the binding affinity of a drug to its target protein. tandfonline.comrsc.org The electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the active site of an enzyme or receptor. nih.gov This increased affinity can translate to higher potency and efficacy. For example, in some cases, a fluorine atom at the C-6 position of a compound was found to improve gyrase-complex binding by 2 to 17-fold in various bacterial species. tandfonline.com

Role as Key Intermediates for Therapeutic Agents

Fluorinated oxindoles, such as this compound, serve as crucial building blocks in the synthesis of more complex therapeutic agents. researchgate.netmdpi.com Their pre-functionalized core allows for the efficient construction of molecules with desired pharmacological properties. The development of synthetic methods to produce these intermediates with high yield and selectivity is an active area of research. rsc.org

For example, this compound can be a precursor for the synthesis of novel fluoroquinolone derivatives, a class of broad-spectrum antibiotics. mdpi.com The presence of the difluoro-substituted aromatic ring is a key pharmacophore in many of these advanced antibacterial agents.

Contributions to Agrochemical Research and Development

The beneficial properties of fluorine substitution extend to the field of agrochemicals. nih.govmdpi.com Similar to pharmaceuticals, the introduction of fluorine into pesticide and herbicide candidates can enhance their metabolic stability in target organisms and the environment, leading to improved efficacy and longevity. The oxindole scaffold itself is found in various agrochemicals, making fluorinated versions like this compound valuable starting points for the development of new crop protection agents. rsc.orgchemicalbook.com The increased lipophilicity often associated with fluorination can also improve the penetration of the active compound through plant cuticles or insect exoskeletons. tandfonline.com

Potential in Material Science and Advanced Functional Molecules

The unique electronic and physical properties of fluorinated compounds are also being explored in material science. scispace.com The high polarity of the C-F bond can influence the self-assembly and packing of molecules in the solid state, potentially leading to materials with novel optical or electronic properties. While the application of this compound in this area is still emerging, the broader class of fluorinated heterocycles is recognized for its potential in the development of advanced functional materials. scispace.com The principles of diffusion and atomic interaction in materials can be influenced by the presence of highly electronegative atoms like fluorine. youtube.com

Analytical Characterization Techniques for Fluorinated Oxindoles

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are fundamental tools for elucidating the precise molecular structure of fluorinated organic compounds.

NMR spectroscopy is paramount for determining the carbon-hydrogen framework and the specific positions of fluorine atoms on the oxindole (B195798) core.

¹⁹F NMR: This technique is exceptionally sensitive for fluorine-containing compounds. For a molecule like 4,6-Difluorooxindole, ¹⁹F NMR would show distinct signals for the fluorine atoms at the C4 and C6 positions. The chemical shifts and coupling constants (J-values) of these signals provide definitive evidence of their positions on the aromatic ring and their coupling to adjacent protons. For instance, in studies of related fluorinated indole (B1671886) derivatives, fluorine atoms on the benzene (B151609) ring typically appear in a specific region of the spectrum, and their coupling with vicinal protons (³JHF) is a key diagnostic feature.

¹³C NMR: In ¹³C NMR, the carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns (C-F coupling). The carbon at position 4 (C4) and position 6 (C6) in this compound would each appear as a doublet. The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large, around 240-250 Hz, confirming the direct attachment of fluorine to the carbon. The other carbons in the ring will also show smaller couplings (²JCF, ³JCF), providing further structural confirmation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is crucial for determining through-space correlations between atoms, which helps in confirming the regiochemistry. For this compound, a NOESY experiment could show correlations between the N-H proton and the proton at the C7 position, as well as between the C5 proton and the fluorine atoms at C4 and C6, confirming their relative spatial proximity.

| Technique | Application for this compound | Expected Observations |

| ¹⁹F NMR | Identifies and confirms the presence and chemical environment of the two fluorine atoms. | Two distinct signals, one for the F at C4 and one for the F at C6, with specific chemical shifts and coupling to neighboring protons. |

| ¹³C NMR | Elucidates the carbon skeleton and confirms fluorine substitution patterns. | C4 and C6 carbons appear as large doublets due to one-bond C-F coupling. Other aromatic carbons show smaller, long-range C-F couplings. |

| NOESY | Determines the spatial relationships between protons and fluorine atoms to confirm regiochemistry. | Cross-peaks indicating through-space proximity between F(C4)/F(C6) and H(C5), and between N-H and H(C7). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₈H₅F₂NO), the expected exact mass can be calculated and compared to the experimental value, typically within a very low margin of error (e.g., ±5 ppm), confirming the molecular formula.

GC-MS and LC-MS/MS: When coupled with chromatographic separation (Gas Chromatography or Liquid Chromatography), mass spectrometry allows for the analysis of complex mixtures and the study of fragmentation pathways. In tandem MS (MS/MS), the molecular ion of this compound would be isolated and fragmented. The resulting product ions would correspond to the loss of characteristic neutral fragments, such as CO (carbonyl group) and HF, providing corroborative evidence for the oxindole core and the presence of fluorine. Studies on similar structures show that the loss of a CO group is a common fragmentation pathway for oxindoles.

| Technique | Application for this compound (C₈H₅F₂NO) | Information Obtained |

| HRMS | Precise mass determination of the molecular ion. | Experimental mass measurement that confirms the elemental composition C₈H₅F₂NO. |

| GC-MS/LC-MS/MS | Separation from impurities and analysis of fragmentation patterns. | A fragmentation spectrum showing characteristic losses, such as the loss of CO from the oxindole ring, helping to piece together the molecular structure. |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of a this compound sample and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a non-volatile compound like this compound. Using a suitable stationary phase (e.g., C18) and mobile phase, a sample is analyzed, and the resulting chromatogram shows a peak for the main compound and any impurities. The purity is typically calculated from the relative peak areas.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is an effective purity assessment tool. A solution of this compound would be injected into the instrument, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The resulting chromatogram provides a purity profile similar to that of HPLC.

Research Challenges and Future Perspectives for 4,6 Difluorooxindole

Precision Synthesis of Specific Fluorinated Oxindole (B195798) Isomers (e.g., 4,6-Difluorooxindole)

A significant hurdle in the study of fluorinated oxindoles is the development of synthetic methods that allow for the precise and selective introduction of fluorine atoms at specific positions on the oxindole core. While numerous methods exist for the synthesis of C3-fluorinated oxindoles, the regioselective synthesis of aromatically fluorinated isomers like this compound remains a challenge. vapourtec.comrsc.org Existing strategies often result in mixtures of isomers, necessitating difficult and often low-yielding purification steps.

Future research will likely focus on the development of novel synthetic strategies that offer high regioselectivity. This could involve the use of directing groups to guide the fluorination to the desired positions or the development of new fluorinating agents with unique reactivity profiles. The ability to selectively synthesize specific isomers is crucial for establishing clear structure-activity relationships (SAR) and for the development of compounds with optimized properties.

Development of Highly Efficient and Selective Catalytic Systems

Catalysis plays a pivotal role in the synthesis of complex organic molecules, and the development of efficient and selective catalytic systems for the synthesis of fluorinated oxindoles is a key area of research. nih.gov Both transition-metal catalysis and organocatalysis have been successfully employed in the synthesis of various fluorinated oxindoles. rsc.orgsabangcollege.ac.in For instance, palladium-catalyzed enantioselective fluorination of oxindole derivatives has been achieved with high enantioselectivity (up to 96% ee). nih.gov Similarly, chiral phosphoric acids and cinchona alkaloid-derived catalysts have proven effective in organocatalytic transformations. nih.govresearchgate.net

However, the development of catalytic systems specifically for the synthesis of this compound and its derivatives is less explored. Future efforts will likely be directed towards designing catalysts that can tolerate the electronic effects of the fluorine substituents on the aromatic ring and achieve high levels of stereoselectivity in subsequent transformations. The discovery of robust and versatile catalytic systems will be essential for the efficient and scalable synthesis of these compounds.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic properties imparted by fluorine atoms can lead to novel reactivity and open up new transformation pathways for fluorinated oxindoles. For example, the increased acidity of the C3-proton in 3-fluorooxindoles facilitates their use as nucleophiles in various asymmetric reactions. sabangcollege.ac.in The exploration of the reactivity of this compound is an area ripe for investigation.

Future research will likely focus on uncovering new reactions and transformations that are unique to this specific isomer. This could include exploring its potential in cycloaddition reactions, C-H activation/functionalization, and as a precursor for the synthesis of more complex heterocyclic systems. Understanding the distinct reactivity of this compound will expand its utility as a versatile building block in organic synthesis. For instance, a catalyst-free approach has been developed for the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones, showcasing an unusual atom recombination of difluorocarbene. chinesechemsoc.orgchinesechemsoc.org

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental studies offers a powerful approach for the rational design of novel fluorinated oxindole derivatives with desired properties. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of molecules, understand reaction mechanisms, and guide the design of new catalysts and substrates. chinesechemsoc.org For example, computational studies have been used to investigate halogen bonding and other intermolecular interactions in halogenated oxindoles, providing insights that can inform the design of new materials. nih.gov Molecular docking and dynamics simulations are also employed to predict the binding of oxindole derivatives to biological targets. acs.orgresearchgate.net

Future research will see a greater synergy between computational and experimental approaches. This will enable the in-silico screening of virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological evaluation. This integrated approach will accelerate the discovery of new drug candidates and materials with tailored properties.

Broadening the Scope of Biological and Material Applications of Fluorinated Oxindoles

Fluorinated oxindoles have shown significant potential in both medicinal chemistry and materials science. vapourtec.com For example, 5-fluorooxindole (B20390) derivatives have been investigated as α-glucosidase inhibitors and have shown promise in alleviating inflammatory pain. ossila.com In materials science, oxindole-modified polymers have been used as donors in non-fullerene polymer solar cells. ossila.com

The biological and material applications of this compound are largely unexplored. Future research will focus on synthesizing and evaluating a diverse range of this compound derivatives for various applications. In medicinal chemistry, this could include screening for activity against a wide range of biological targets, such as kinases and other enzymes. acs.org In materials science, the unique electronic properties of this compound could be exploited in the development of new organic electronic materials, such as those for use in organic light-emitting diodes (OLEDs) and solar cells. ossila.com

Green Chemistry Principles in the Synthesis of Fluorinated Oxindole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions. sjp.ac.lk For example, the use of water as a solvent and the development of catalyst-free reactions are attractive strategies from a green chemistry perspective. acs.org An environmentally benign method for the atroposelective synthesis of fluorinated oxindole-coumarin hybrids has been reported, utilizing readily available triethylamine (B128534) in isopropanol (B130326) at room temperature. digitellinc.com

Future research in the synthesis of this compound and its derivatives will undoubtedly incorporate green chemistry principles. This will involve the development of synthetic routes that are more atom-economical, generate less waste, and utilize renewable resources. acs.org The adoption of green chemistry principles will not only make the synthesis of these compounds more sustainable but also more cost-effective.

Q & A

Q. What are the established synthetic routes for 4,6-Difluorooxindole, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer: Synthetic routes typically involve fluorination of oxindole precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or halogen-exchange reactions. Post-synthesis, purity should be validated via HPLC (≥98% purity threshold), while structural confirmation requires / NMR to identify fluorine substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight verification . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability.

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Methodological Answer: Stability studies should include accelerated degradation tests under controlled humidity (40–60% RH), temperature (25°C and 40°C), and light exposure. Use HPLC-UV to monitor decomposition products (e.g., defluorination or oxidation). Data from these experiments should inform storage recommendations, such as inert atmospheres or desiccated environments .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer: Coupled techniques like LC-MS/MS or GC-MS are essential for trace analysis. For fluorine-specific detection, NMR offers high specificity, while FTIR can confirm functional groups (e.g., carbonyl stretches at ~1700 cm). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they impact reaction design?

- Methodological Answer: Conduct solubility screens in solvents like DMSO, THF, and dichloromethane using gravimetric or UV-Vis quantification. Low solubility in polar aprotic solvents may necessitate sonication or heating. Solubility data directly influence solvent selection for reactions like Suzuki-Miyaura couplings .

Q. How does the electronic effect of fluorine substituents influence the acidity of the oxindole NH proton?

- Methodological Answer: Measure pKa via potentiometric titration or NMR chemical shift changes in DO. Fluorine’s electron-withdrawing nature typically increases NH acidity, which can be computationally modeled using density functional theory (DFT) to correlate with experimental results .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer: Use isotopic labeling (e.g., or ) and kinetic isotope effects (KIE) to probe transition states. Pair with DFT calculations to map electronic potential surfaces. Contrast experimental results (e.g., nitration or halogenation outcomes) with computational predictions to resolve ambiguities .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-derived ligands in asymmetric catalysis?

- Methodological Answer: Standardize reaction conditions (temperature, solvent purity, catalyst loading) across studies. Perform control experiments to isolate ligand effects vs. solvent/base interactions. Use multivariate analysis (e.g., PCA) to identify critical variables affecting enantioselectivity .

Q. What strategies are effective for minimizing defluorination side reactions during functionalization of this compound?

Q. How do steric and electronic effects of this compound impact its binding affinity in kinase inhibition assays?

Q. What computational protocols are recommended for predicting the metabolic pathways of this compound in biological systems?

- Methodological Answer:

Employ molecular docking and MD simulations to assess interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-HRMS to identify metabolites. Cross-reference with toxicity databases for fluoride release risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.